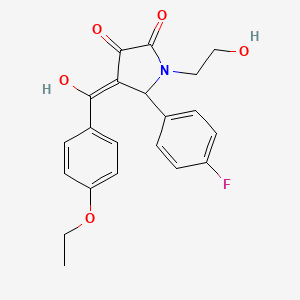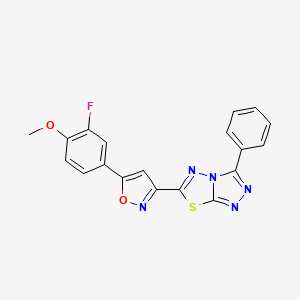![molecular formula C15H13Cl2N3O3 B11050682 5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11050682.png)
5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines. It features a unique structure with chlorine atoms at positions 4 and 6, as well as a trichloromethyl group at position 2. The synthesis of this compound involves microwave-assisted techniques, which provide a robust approach for its preparation .
Preparation Methods
The synthetic route to obtain this compound includes the following steps:
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: This compound serves as a valuable scaffold for designing novel derivatives with potential biological activities.
Biology and Medicine: Researchers explore its anticancer properties. Notably, compounds derived from this structure exhibit promising cytotoxic effects against cancer cell lines, including MCF7, HePG2, and PACA2.
Industry: Its applications extend to drug discovery and development.
Mechanism of Action
The compound likely exerts its effects through interactions with molecular targets, including Bcl2 anti-apoptotic protein. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its chlorine-substituted pyrrolo[2,3-d]pyrimidine core sets it apart.
Similar Compounds: While this compound stands out, related structures include other pyrrolo[2,3-d]pyrimidines with diverse substituents.
Properties
Molecular Formula |
C15H13Cl2N3O3 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-19-13-12(14(22)20(2)15(19)23)8(6-11(21)18-13)7-3-4-9(16)10(17)5-7/h3-5,8H,6H2,1-2H3,(H,18,21) |
InChI Key |
WHSCMTAKHIAURM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)

![Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11050631.png)
![2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11050635.png)
![1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
![4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11050640.png)
![(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11050649.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11050650.png)

![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050674.png)
